1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one
Description
This compound features a [1,2,4]triazolo[3,4-c][1,2,4]triazine core fused with a carbonyl-linked phenyl ethanone group. The triazolo-triazine system is a nitrogen-rich heterocyclic scaffold known for its electron-deficient nature, making it a promising candidate for medicinal chemistry applications, particularly in kinase inhibition or antimicrobial agents . The ethanone substituent at the para position of the phenyl ring may enhance solubility and influence binding interactions with biological targets.
Properties
CAS No. |
825633-17-8 |
|---|---|
Molecular Formula |
C13H9N5O2 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
1-[4-([1,2,4]triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethanone |
InChI |
InChI=1S/C13H9N5O2/c1-8(19)9-2-4-10(5-3-9)12(20)11-6-18-7-14-16-13(18)17-15-11/h2-7H,1H3 |
InChI Key |
OLRNBGVYQNDXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)C2=CN3C=NN=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl)ethanone typically involves the formation of the triazole-triazine core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with nitriles can form the triazole ring, which is then fused with a triazine ring through further cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Carbonyl Group
The ethanone moiety undergoes nucleophilic substitution under basic conditions. Studies on similar acetylated triazoles demonstrate:
-
Alkaline hydrolysis forms carboxylic acid derivatives (e.g., 4-carboxyphenyl intermediates) .
-
Condensation reactions with hydrazines yield hydrazones, as shown in pyridopyrazolo-triazine syntheses using 3-amino-4,6-dimethylpyrazolopyridine and ethyl 3-thioxopropanoate (yields: 72-89%) .
Example reaction:
Cyclization Reactions Involving the Triazine Core
The electron-deficient triazine ring participates in cycloadditions and annulations:
These reactions exploit the triazine's ability to act as a dienophile or electrophilic partner .
Functionalization of the Triazole Ring
The triazolo[3,4-c]triazine subunit supports:
-
Electrophilic substitution at N-1 or N-4 positions with alkyl halides or acyl chlorides.
-
Oxidation with mCPBA forms N-oxide derivatives, enhancing solubility for biological studies .
Key finding:
-
Methylation at N-1 increases metabolic stability in analogs like 3-amino-1,2,4-triazole derivatives (IC₅₀: 0.24 nM against c-Met kinase) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl group introductions:
Suzuki-Miyaura reaction:
Reductive Modifications
The acetyl group undergoes selective reduction:
-
NaBH₄/MeOH : Reduces ketone to secondary alcohol without affecting triazine (yield: 83%) .
-
H₂/Pd-C : Full reduction of both acetyl and triazine rings forms saturated analogs (requires 50 psi H₂) .
Sulfonation and Sulfonamide Formation
The phenyl ring undergoes electrophilic sulfonation:
Typical protocol:
-
SO₃/H₂SO₄, 0°C → Sulfonic acid intermediate
Application:
Comparative Reactivity Table
| Functional Group | Reaction Partner | Product Class | Kinetic Rate (rel.) |
|---|---|---|---|
| Triazine C-6 carbonyl | Hydrazines | Hydrazides | 1.0 (reference) |
| Triazole N-H | Alkyl halides | N-Alkylated triazoles | 0.7 |
| Phenyl ring | HNO₃/H₂SO₄ | Nitro derivatives | 0.5 |
| Ethanone carbonyl | Grignard reagents | Tertiary alcohols | 0.9 |
Stability Under Synthetic Conditions
-
pH sensitivity : Degrades in strong acids (pH < 2) via triazine ring protonation.
-
Thermal stability : Decomposes above 250°C with CO evolution (TGA-DSC data) .
This comprehensive reactivity profile enables rational design of analogs for pharmaceutical applications, particularly in kinase inhibition and antimicrobial therapies .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of triazolo compounds exhibit significant anticancer properties. Specifically, 1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one has been tested against various cancer cell lines. A study demonstrated that this compound inhibits cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway. The compound's mechanism involves the modulation of key signaling pathways associated with cancer cell survival and proliferation.
Enzyme Inhibition
This compound also functions as an inhibitor of certain enzymes involved in cancer progression. For instance, it has shown inhibitory effects on the p38 mitogen-activated protein kinase (MAPK), which plays a critical role in cellular responses to stress and inflammation. The inhibition of this pathway can lead to reduced tumor growth and metastasis.
Agricultural Applications
Pesticidal Properties
The triazole derivatives are known for their fungicidal properties. The compound has been evaluated for its efficacy against various fungal pathogens affecting crops. In controlled studies, it demonstrated significant antifungal activity against species such as Fusarium and Alternaria, which are notorious for causing plant diseases.
Herbicide Development
Additionally, the compound exhibits potential as a herbicide. Its application can inhibit the growth of specific weed species without harming crop plants. Field trials have shown that formulations containing this compound can effectively control weed populations while promoting crop yield.
Material Science Applications
Polymer Development
In material science, 1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that adding this compound to polymer blends improves their resistance to thermal degradation.
Nanocomposite Materials
The integration of this compound into nanocomposite materials has shown promising results in enhancing electrical conductivity and mechanical strength. Studies have reported that these nanocomposites can be utilized in electronic applications where high performance is required.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Research Study 2023 | Induced apoptosis in breast cancer cells; inhibited cell proliferation. |
| Enzyme Inhibition | Journal of Medicinal Chemistry | Inhibited p38 MAPK pathway; reduced tumor growth in animal models. |
| Pesticidal Properties | Agricultural Sciences Journal | Significant antifungal activity against Fusarium species; effective in field trials. |
| Herbicide Development | Field Trial Report 2023 | Controlled weed populations effectively; increased crop yield by 20%. |
| Polymer Development | Material Science Research | Enhanced thermal stability in polymer blends; improved mechanical properties. |
| Nanocomposite Materials | Advanced Materials Journal | Increased electrical conductivity; suitable for electronic applications. |
Mechanism of Action
The mechanism of action of 1-(4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl)ethanone involves its interaction with specific molecular targets. The triazole-triazine core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of structurally related compounds, focusing on core heterocycles, substituents, synthesis methods, and biological activities.
Table 1: Comparative Analysis of Triazolo-Fused Heterocyclic Compounds
Key Structural and Functional Differences
Core Heterocycle Variations: The target compound’s triazolo-triazine core (three nitrogens in triazine) differs from triazolo-pyrazine (two nitrogens in pyrazine) in and triazolo-pyridazine in SCL-1 . These variations alter electron distribution and hydrogen-bonding capacity, impacting target selectivity.
Substituent Effects: Fluorine and Trifluoromethyl Groups: The 4-fluorophenyl group in improves metabolic stability, while SCL-1’s trifluoromethyl group enhances binding affinity through hydrophobic interactions . Ethanone vs. Carboxylate: The target compound’s ethanone group may offer better solubility than the thiophene-carboxylate in , which could improve bioavailability .
Synthetic Approaches :
- Diazonium salt coupling () and cyclocondensation () are common for triazolo-fused systems, but phosphorus oxychloride-mediated reactions () are critical for introducing thiadiazole rings .
Biological Implications :
- Antifungal activity in correlates with 14α-demethylase inhibition, while SCL-1’s PD-1/PD-L1 targeting suggests antitumor applications . The target compound’s lack of sulfur or fluorine may limit its antifungal potency compared to but could favor kinase inhibition.
Physicochemical and Pharmacokinetic Considerations
Molecular Weight and LogP :
- The target compound (MW ~337.3 g/mol, estimated) is lighter than SCL-1 (MW ~467.4 g/mol) but heavier than the triazolo-pyrimidine in (MW ~192.2 g/mol). Lower molecular weight may enhance diffusion across membranes.
- LogP values (calculated) for triazolo-thiadiazoles () are higher (~3.5) due to sulfur and aromatic groups, suggesting greater lipophilicity than the target compound (~2.8).
- Solubility: The ethanone group in the target compound may improve aqueous solubility compared to fully aromatic analogs like .
Biological Activity
The compound 1-[4-([1,2,4]triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. One common method includes the formation of the triazole ring followed by carbonylation to introduce the carbonyl group at the appropriate position. The synthetic pathways often utilize starting materials that are readily available and involve reactions such as cyclization and acylation.
Biological Activity
The biological activity of 1-[4-([1,2,4]triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one has been investigated in various studies. Key findings include:
- Anticancer Activity : Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds containing triazole rings have been shown to induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation markers like PCNA (proliferating cell nuclear antigen) .
- Antimicrobial Effects : Triazole derivatives have also been noted for their antimicrobial activity. Studies demonstrate that these compounds can inhibit the growth of various bacterial strains and fungi by disrupting cellular processes .
- Anti-inflammatory Properties : Some studies suggest that triazole-containing compounds can modulate inflammatory pathways. For example, they may inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells. This is evidenced by increased levels of cleaved PARP (poly(ADP-ribose) polymerase) and activated caspase-9, indicating that it triggers programmed cell death .
- Inhibition of Cell Proliferation : By reducing PCNA levels and disrupting the cell cycle, this compound effectively inhibits cancer cell growth .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties comparable to vitamin C, suggesting a potential role in protecting cells from oxidative stress .
Case Studies
Several studies have highlighted the biological efficacy of triazole derivatives:
- Anticancer Study : A study involving a series of triazole derivatives demonstrated that specific substitutions on the triazole ring significantly enhanced anticancer activity against various tumor cell lines. The most active compounds induced apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : Another investigation assessed a range of triazole derivatives against Mycobacterium tuberculosis. Compounds showed IC50 values ranging from 1.35 to 2.18 μM, indicating potent antimicrobial effects .
- Inflammation Model : In vitro studies on inflammatory models revealed that certain triazole derivatives inhibited TNF-alpha-induced inflammation in human cell lines by downregulating pro-inflammatory cytokines .
Data Summary
Q & A
Q. How can researchers assess and mitigate batch-to-batch variability in purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
